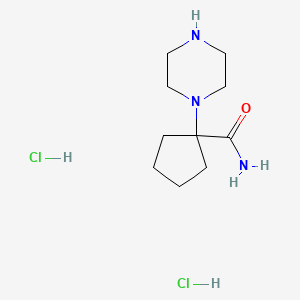
1-(Piperazin-1-yl)cyclopentane-1-carboxamide dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Piperazin-1-yl)cyclopentane-1-carboxamide dihydrochloride is a chemical compound with a molecular formula of C10H20Cl2N2O. It is commonly used in various scientific research applications due to its unique chemical properties. This compound is characterized by the presence of a piperazine ring attached to a cyclopentane ring, with a carboxamide group and two hydrochloride ions.
Métodos De Preparación
The synthesis of 1-(Piperazin-1-yl)cyclopentane-1-carboxamide dihydrochloride typically involves the following steps:
Cyclopentane Carboxylation: Cyclopentane is first carboxylated to form cyclopentane carboxylic acid.
Amidation: The carboxylic acid is then converted to its corresponding amide by reacting with piperazine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Hydrochloride Formation: The resulting amide is treated with hydrochloric acid to form the dihydrochloride salt.
Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Análisis De Reacciones Químicas
1-(Piperazin-1-yl)cyclopentane-1-carboxamide dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles replace hydrogen atoms, forming substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to facilitate the reactions.
Aplicaciones Científicas De Investigación
1-(Piperazin-1-yl)cyclopentane-1-carboxamide dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-(Piperazin-1-yl)cyclopentane-1-carboxamide dihydrochloride involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The carboxamide group may also play a role in binding to target molecules, influencing the compound’s overall biological activity.
Comparación Con Compuestos Similares
1-(Piperazin-1-yl)cyclopentane-1-carboxamide dihydrochloride can be compared with other similar compounds, such as:
1-(Piperazin-1-yl)cyclohexane-1-carboxamide dihydrochloride: This compound has a cyclohexane ring instead of a cyclopentane ring, which may result in different chemical and biological properties.
1-(Piperazin-1-yl)cyclopropane-1-carboxamide dihydrochloride: The presence of a cyclopropane ring in this compound can lead to variations in reactivity and stability compared to the cyclopentane derivative.
Actividad Biológica
1-(Piperazin-1-yl)cyclopentane-1-carboxamide dihydrochloride is a compound of interest in medicinal chemistry due to its potential pharmacological properties. This article explores its biological activity, focusing on its interaction with various biological targets, synthesis, and research findings.
Chemical Structure and Properties
The compound features a piperazine ring and a cyclopentane moiety, which contribute to its unique biological activity. Its chemical structure can be represented as follows:
- Molecular Formula : C₈H₁₄Cl₂N₂O
- Molecular Weight : 215.12 g/mol
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors, particularly serotonin receptors (5-HT1A and 5-HT2A). Studies have shown that compounds in this class can modulate serotonin levels in the brain, which is crucial for their antidepressant effects.
Biological Activity Data
Recent studies have evaluated the compound's binding affinity to various receptors. The following table summarizes key findings related to its biological activity:
| Receptor | Binding Affinity (Ki, nM) | Effect |
|---|---|---|
| 5-HT1A | 5.1 | Antidepressant activity |
| 5-HT2A | 2.7 | Potential anxiolytic effect |
| D2 Dopamine | 4.3 | Modulation of dopaminergic pathways |
Case Studies and Research Findings
- Serotonin Reuptake Inhibition : A study demonstrated that derivatives of this compound exhibited significant serotonin reuptake inhibition, suggesting potential use as antidepressants. The most promising derivative was stable in human liver microsomes and showed favorable pharmacokinetic properties, indicating its suitability for further development .
- In Vivo Studies : In animal models, the compound was tested for its ability to reduce immobility times in the forced swimming test (FST), a common measure of antidepressant efficacy. Results indicated that it effectively antagonized p-chloroamphetamine-induced serotonin depletion in the hypothalamus .
- Receptor Binding Studies : Binding studies indicated that variations in the substituents on the piperazine ring significantly influenced the binding affinity to serotonin receptors. This suggests that further structural modifications could enhance biological activity .
Propiedades
Fórmula molecular |
C10H21Cl2N3O |
|---|---|
Peso molecular |
270.20 g/mol |
Nombre IUPAC |
1-piperazin-1-ylcyclopentane-1-carboxamide;dihydrochloride |
InChI |
InChI=1S/C10H19N3O.2ClH/c11-9(14)10(3-1-2-4-10)13-7-5-12-6-8-13;;/h12H,1-8H2,(H2,11,14);2*1H |
Clave InChI |
ITWBRCIELWQFAX-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)(C(=O)N)N2CCNCC2.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















